Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate

Lipophilicity Drug-likeness CNS penetration

Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate (CAS 2229266-44-6) is a Boc-protected piperidine derivative that incorporates a 1-(hydroxymethyl)cyclobutyl substituent at the 4-position of the piperidine ring. This structural arrangement provides a conformationally constrained yet functionalizable scaffold, with the hydroxymethyl group serving as a reactive handle for further derivatization and the cyclobutyl ring introducing steric and electronic properties distinct from linear, cyclopropyl, or larger cycloalkyl analogs.

Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
Cat. No. B13611356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate
Molecular FormulaC15H27NO3
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2(CCC2)CO
InChIInChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)15(11-17)7-4-8-15/h12,17H,4-11H2,1-3H3
InChIKeyLZMBMANVYRAYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate: A Structurally Defined Boc-Protected Piperidine-Cyclobutyl Scaffold


Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate (CAS 2229266-44-6) is a Boc-protected piperidine derivative that incorporates a 1-(hydroxymethyl)cyclobutyl substituent at the 4-position of the piperidine ring [1]. This structural arrangement provides a conformationally constrained yet functionalizable scaffold, with the hydroxymethyl group serving as a reactive handle for further derivatization and the cyclobutyl ring introducing steric and electronic properties distinct from linear, cyclopropyl, or larger cycloalkyl analogs [2]. The compound is utilized primarily as a versatile intermediate in medicinal chemistry and organic synthesis [1].

Why Simple Piperidine Analogs Cannot Replace Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate in Rigidity-Dependent Applications


Superficially related Boc-piperidine building blocks such as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate or tert-butyl 4-cyclobutylpiperidine-1-carboxylate lack the combined conformational restriction and hydrogen-bonding capacity of the target compound [1][2]. The cyclobutyl-hydroxymethyl motif simultaneously reduces rotatable bond count relative to acyclic hydroxymethyl analogs while maintaining a hydrogen-bond donor site that the non-hydroxylated cyclobutyl analog lacks, creating a differentiated lipophilicity-hydrophilicity balance critical for CNS drug-like property optimization [3]. Direct substitution with simpler analogs alters both molecular recognition patterns and physicochemical profiles, as quantified below.

Quantitative Differentiation Evidence for Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate vs. Closest Analogs


Balanced Lipophilicity (XLogP3) vs. Non-Hydroxylated Cyclobutyl and Acyclic Hydroxymethyl Analogs

The target compound exhibits an XLogP3 of 2.3 [1], positioning it between the higher lipophilicity of the non-hydroxylated tert-butyl 4-cyclobutylpiperidine-1-carboxylate (XLogP3 = 3.5) [2] and the lower lipophilicity of the acyclic tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (XLogP3 = 1.2) [3]. This intermediate value is within the optimal CNS drug-likeness range (XLogP 1–3), whereas the non-hydroxylated analog exceeds the preferred upper limit for CNS candidates.

Lipophilicity Drug-likeness CNS penetration

Hydrogen-Bond Donor Capacity vs. Non-Hydroxylated Cyclobutyl Analog

The presence of a hydroxymethyl group on the cyclobutyl ring provides the target compound with one hydrogen-bond donor (HBD = 1) [1], whereas tert-butyl 4-cyclobutylpiperidine-1-carboxylate lacks any HBD (HBD = 0) [2]. This difference introduces the capacity for directional intermolecular interactions that can enhance target binding specificity and improve aqueous solubility profiles.

Hydrogen bonding Target engagement Solubility

Cyclobutyl vs. Cyclopropyl Ring: Topological Polar Surface Area and Molecular Complexity

The target compound and its cyclopropyl analog tert-butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate share identical TPSA values (49.8 Ų) [1], yet the target compound has a higher molecular complexity score (323 vs. 303) [1] and molecular weight (269.38 vs. 255.35) [1]. The larger cyclobutyl ring provides greater conformational restriction without altering polarity surface area, offering a distinct scaffold geometry for structure-activity relationship exploration.

Conformational restriction Synthetic accessibility Drug-likeness

Cyclobutyl vs. Cyclohexyl Analog: Optimized Molecular Weight and Lipophilicity for Fragment-Based Design

Compared to the bulkier cyclohexyl analog 4-cyclohexyl-4-hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester (MW = 297.43; LogP = 3.51) , the target compound offers a substantially lower molecular weight (MW = 269.38) and lower lipophilicity (XLogP3 = 2.3) [1], placing it closer to fragment-like chemical space (MW < 300, LogP < 3). The ΔMW of −28.05 and ΔLogP of approximately −1.2 suggest that the cyclobutyl variant is a more efficient starting point for lead optimization campaigns.

Fragment-based drug discovery Lead-likeness Lipophilic efficiency

Metabolic Stability of Cyclobutyl-Containing Piperidine Scaffolds: Class-Level Evidence

In a published series of cyclobutyl-substituted piperidine derivatives evaluated as histamine H3 receptor antagonists, the cyclobutyl-containing spirobenzopyran piperidine ethers demonstrated stability in liver microsome assays and selectivity against CYP P450 enzymes [1]. Although this study does not specifically test the target compound, it provides class-level evidence that the cyclobutyl-piperidine motif can confer favorable metabolic stability, a property not automatically conferred by acyclic or smaller ring analogs in the same series.

Metabolic stability H3 receptor antagonists Liver microsomes

Synthetic Versatility: Hydroxymethyl as a Divergent Functional Handle

The hydroxymethyl group on the cyclobutyl ring enables oxidation to the corresponding aldehyde or carboxylic acid, activation as a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or direct coupling in Mitsunobu reactions [1]. In contrast, the non-hydroxylated analog tert-butyl 4-cyclobutylpiperidine-1-carboxylate lacks this reactive handle entirely, limiting its use to scaffold decorations that require re-functionalization of the piperidine nitrogen after Boc deprotection [2]. This single functional group difference enables at least three additional divergent synthetic pathways from a common intermediate.

Synthetic intermediate Functional group interconversion Library synthesis

Optimal Application Scenarios for Tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate Based on Differentiation Evidence


CNS-Targeted Probe and Lead Compound Synthesis Requiring Balanced Lipophilicity

The compound's XLogP3 of 2.3 positions it within the CNS drug-likeness sweet spot, making it suitable as a scaffold for central nervous system (CNS) probe development where excessive lipophilicity leads to non-specific binding and poor developability profiles [1]. Researchers prioritizing blood-brain barrier penetration can select this intermediate over the more lipophilic non-hydroxylated analog (XLogP3 = 3.5) without sacrificing the conformational benefits of the cyclobutyl ring [2].

Scaffold-Hopping Library Design with Cyclobutyl-vs-Cyclopropyl Topological Isosteres

Because the target compound shares identical TPSA (49.8 Ų) with its cyclopropyl analog but offers greater molecular complexity (323 vs. 303), it serves as an ideal scaffold-hopping partner for structure-activity relationship (SAR) exploration [1][2]. Parallel procurement of both intermediates enables systematic evaluation of ring-size effects on target binding and metabolic stability without altering key polarity parameters [1][2].

Fragment-Based Drug Discovery Campaigns Prioritizing Low MW and Lead-Likeness

With MW = 269.38 and XLogP3 = 2.3, the compound resides within fragment-like chemical space (MW < 300, LogP < 3), offering a more developable starting point than the bulkier cyclohexyl analog (MW = 297.43, LogP = 3.51) [1][2]. Fragment-based and lead-generation programs can leverage this lower MW to maximize ligand efficiency and allow greater property optimization headroom during hit-to-lead phases [1][2].

Divergent Library Synthesis Requiring a Single Intermediate with Multiple Reactive Handles

The hydroxymethyl group enables at least three distinct functionalization pathways—oxidation, activation/nucleophilic displacement, and direct coupling—from a single building block [1]. This is advantageous for medicinal chemistry groups constructing diverse compound libraries from a common intermediate, reducing procurement overhead relative to purchasing separate building blocks for each derivatization pathway [2].

Quote Request

Request a Quote for Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.